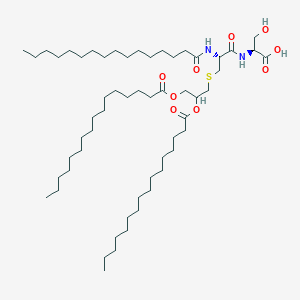
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine is a synthetic triacylated lipopeptide. This compound is known for its role as a potent activator of the immune system, particularly through its interaction with Toll-like receptor 2 (TLR2). It is often used in scientific research to study immune responses and as an adjuvant in vaccine development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine involves the coupling of S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-N-palmitoyl-®-cysteine with other amino acids. The process typically includes the use of protecting groups such as tert-butyl esters, which are later removed using trifluoroacetic acid .
Industrial Production Methods
In industrial settings, the compound is prepared under strict aseptic conditions to ensure sterility and purity. The lyophilized product is stable for extended periods when stored at appropriate temperatures, typically around -20°C .
Chemical Reactions Analysis
Types of Reactions
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the cysteine residue.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The palmitoyl groups can be substituted with other fatty acids to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols .
Scientific Research Applications
2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid-protein interactions.
Medicine: Employed as an adjuvant in vaccine development to enhance immune responses.
Industry: Utilized in the production of sterile, endotoxin-free preparations for research purposes.
Mechanism of Action
The compound exerts its effects primarily through the activation of Toll-like receptor 2 (TLR2). Upon binding to TLR2, it triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines . This mechanism is crucial for its role as an immune system activator and adjuvant.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific triacylated structure, which provides a distinct pattern of immune activation compared to other lipopeptides. Its ability to potently activate TLR2 and induce a robust immune response makes it particularly valuable in vaccine research and development .
Properties
CAS No. |
98598-79-9 |
|---|---|
Molecular Formula |
C57H108N2O9S |
Molecular Weight |
997.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C57H108N2O9S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-53(61)58-52(56(64)59-51(46-60)57(65)66)49-69-48-50(68-55(63)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-67-54(62)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h50-52,60H,4-49H2,1-3H3,(H,58,61)(H,59,64)(H,65,66)/t50?,51-,52-/m0/s1 |
InChI Key |
DEXMLDCINRCPNE-VHJYOLMMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


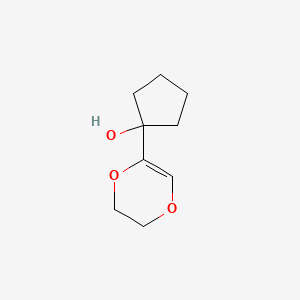
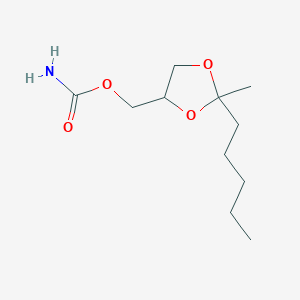
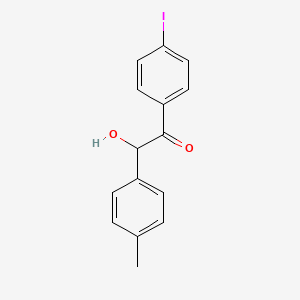
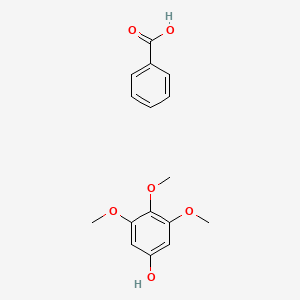
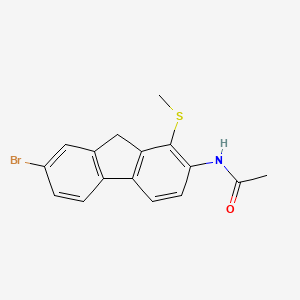
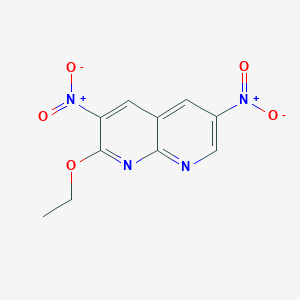
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
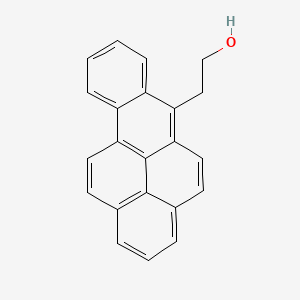
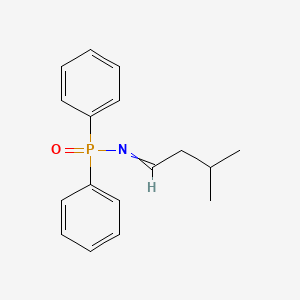
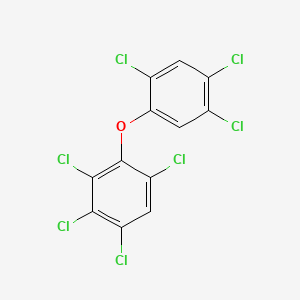
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
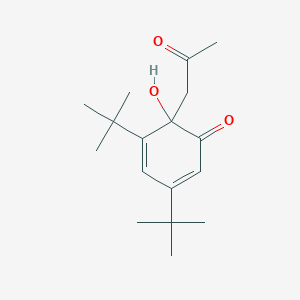
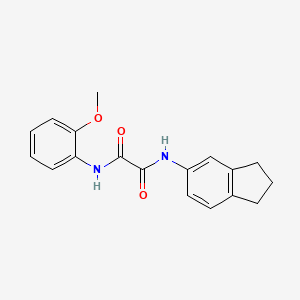
![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
